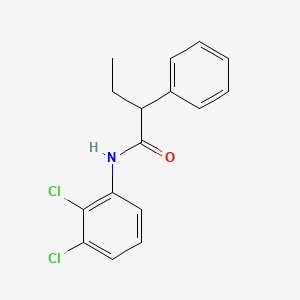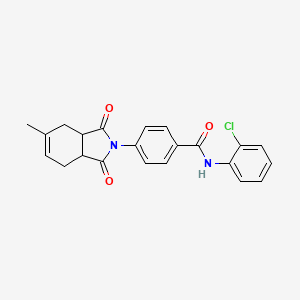![molecular formula C15H21NO3S B3954340 4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B3954340.png)
4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine
説明
4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine, also known as MMDBM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoylmorpholines and is known to exhibit a range of biological activities.
作用機序
The mechanism of action of 4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages. This compound has also been shown to reduce the production of inflammatory mediators, which may contribute to its anti-inflammatory activity.
実験室実験の利点と制限
One of the advantages of using 4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine in lab experiments is its high potency. This compound has been found to exhibit potent antitumor and antiviral activities at relatively low concentrations. Additionally, this compound has been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
将来の方向性
There are several future directions for research on 4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine. One potential area of investigation is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Another area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including antitumor, antiviral, and anti-inflammatory activities. This compound has shown promise as a potential therapeutic agent, but further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy.
科学的研究の応用
4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-10-8-16(9-11(2)19-10)15(17)13-6-5-12(20-4)7-14(13)18-3/h5-7,10-11H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBRHHDVWUCQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)
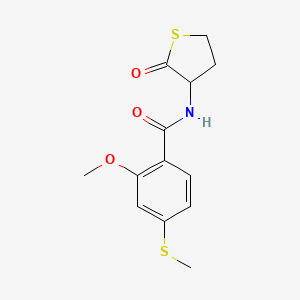
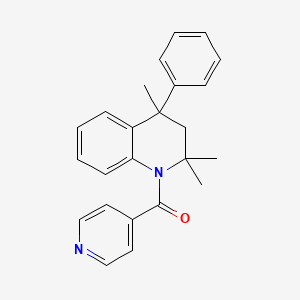

![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954301.png)
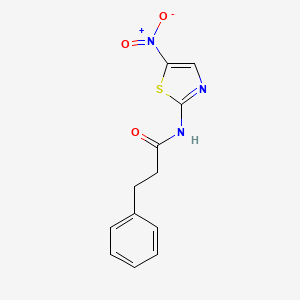
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3954323.png)
![4-isopropyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954328.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954333.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3954342.png)
